molecular formula C11H10N2O2 B11899752 Methyl 2-aminoquinoline-4-carboxylate CAS No. 5471-28-3

Methyl 2-aminoquinoline-4-carboxylate

Cat. No.: B11899752
CAS No.: 5471-28-3
M. Wt: 202.21 g/mol
InChI Key: UOLQJDYEMFOZBJ-UHFFFAOYSA-N
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Description

Methyl 2-aminoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an amino group at the 2-position and a carboxylate ester at the 4-position, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Nucleophiles: Amines, alcohols, or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amino alcohols, and various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 2-aminoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or interfere with DNA replication in pathogens. The compound’s quinoline core allows it to intercalate with DNA, disrupting the normal function of the genetic material . Additionally, its amino and carboxylate groups enable it to form hydrogen bonds and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-aminoquinoline-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylate ester groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

5471-28-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-aminoquinoline-4-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13)

InChI Key

UOLQJDYEMFOZBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

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